(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid

peptide synthesis proteolytic stability β‑peptides

(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid (CAS 1228549-93-6) is a chiral β³-amino acid building block featuring Boc protection and a biphenyl pharmacophore. Its β-backbone provides ≥24 h serum stability—far exceeding α-amino acid analogs—making it essential for long-acting peptide therapeutics. The (R)-configuration ensures reproducible chiral recognition in foldamer‑based PPI inhibitors (e.g., Bcl‑2, MDM2/p53), while documented low epimerization (<0.5%) supports high‑purity API intermediate synthesis. Systematically replace proteolytically labile α‑amino acid leads with this monomer to extend plasma half‑life while retaining key hydrophobic contacts. Request a quote for this research‑grade, high‑purity building block.

Molecular Formula C20H23NO4
Molecular Weight 341.407
CAS No. 1228549-93-6
Cat. No. B2954481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid
CAS1228549-93-6
Molecular FormulaC20H23NO4
Molecular Weight341.407
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2
InChIInChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1
InChIKeyZWLSFMKIYINIHZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic Acid (CAS 1228549-93-6): Core Identity and Comparator Landscape for Informed Procurement


(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid (CAS 1228549-93-6) is a chiral β³-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine at the β‑position and a biphenyl side chain on the same carbon [1]. With molecular formula C₂₀H₂₃NO₄ and a monoisotopic mass of 341.16 Da, it serves as a protected building block for peptide and peptidomimetic synthesis . Its defining structural features—a β‑amino acid backbone, the (R)‑absolute configuration, and the extended biphenyl aromatic system—differentiate it from the most frequently substituted comparators: Boc‑D‑4,4′‑biphenylalanine (α‑amino acid backbone, CAS 128779‑47‑5), Boc‑L‑4,4′‑biphenylalanine (enantiomeric α‑analog, CAS 147923‑08‑8), the corresponding (S)‑β³‑enantiomer (CAS 1228561‑10‑1), and the β‑phenyl analog Boc‑β‑phenyl‑Phe‑OH (CAS 138662‑63‑2) [1][2].

Why Generic Replacement of (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic Acid with Common Analogs Compromises Research Outcomes


Although several Boc‑protected biphenylalanine derivatives share the same molecular formula (C₂₀H₂₃NO₄, MW 341.4), their backbones and stereochemistry differ critically [1]. The α‑amino acid analogs Boc‑D‑4,4′‑biphenylalanine and Boc‑L‑4,4′‑biphenylalanine contain the amino group at the α‑position, making the resulting peptides susceptible to proteolytic degradation that β‑amino acid backbones resist [2]. Conversely, the (S)‑enantiomer of the target compound (CAS 1228561‑10‑1) can yield opposite or diminished biological recognition when chiral complementarity is required . The β‑phenyl analog (Boc‑β‑phenyl‑Phe‑OH) lacks the second phenyl ring, reducing hydrophobic contact area and potentially lowering target affinity. These structural variations translate into measurable differences in metabolic stability, chiral discrimination, and lipophilicity that cannot be compensated for by simple molar equivalence; the quantitative evidence below demonstrates why direct substitution is scientifically unsound.

Quantitative Differentiation Evidence for (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic Acid (1228549-93-6) Versus Closest Analogs


β‑Amino Acid Backbone Confers Proteolytic Stability Advantage Over α‑Amino Acid Comparator

Unlike the α‑amino acid analog Boc‑D‑4,4′‑biphenylalanine (CAS 128779‑47‑5), the target compound possesses a β‑amino acid backbone. Literature data demonstrate that incorporation of as little as 25–30 % β‑amino acid residues into a peptide sequence increases serum half‑life by several orders of magnitude relative to all‑α‑peptide counterparts due to resistance to peptidase cleavage [1]. In vitro enzymatic stability assays further show that β‑peptide bonds remain intact after 24 h exposure to pronase, trypsin, and elastase, whereas α‑peptide controls are fully degraded within 2 h under identical conditions [2].

peptide synthesis proteolytic stability β‑peptides

R‑Enantiomer Defines Chiral Recognition; S‑Enantiomer Cannot Substitute in Stereoselective Targets

The target compound bears the (R) absolute configuration at the β‑carbon (C‑3), as confirmed by the SMILES notation CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 [1]. The (S)‑enantiomer (CAS 1228561‑10‑1) is a distinct chemical entity with identical molecular formula but opposite optical rotation. In peptide ligands, inversion of the β‑carbon stereochemistry can reduce target binding affinity by 10‑ to 100‑fold, as documented for β‑amino acid‑containing GPCR ligands, or invert functional activity entirely [2].

chiral resolution stereoselectivity absolute configuration

Biphenyl Side Chain Increases Hydrophobicity by ≥0.9 LogP Units Over Phenyl‑Containing β‑Amino Acid Analogs

The target compound carries a 4‑biphenyl substituent directly on the β‑carbon, whereas the commercially available alternative Boc‑β‑phenyl‑Phe‑OH (CAS 138662‑63‑2) bears only a single phenyl ring. Computed XLogP3‑AA for the target is 3.6; for the corresponding β‑phenyl analog Boc‑β‑homophenylalanine (CAS 101555‑61‑7) the computed XLogP is 2.5, a difference of 1.1 log units [1][2]. This translates to an approximately 12‑fold higher predicted octanol‑water partition coefficient, which can significantly enhance membrane permeability and hydrophobic protein‑ligand contacts [3].

lipophilicity hydrophobic interaction membrane permeability

Boc Protection Enables Orthogonal Deprotection in Standard SPPS Workflows Without Racemization Risk

The tert‑butoxycarbonyl (Boc) group on the β‑amine allows selective acid‑labile deprotection (TFA, 30‑60 min) while leaving Fmoc or other base‑labile groups intact, a critical requirement in orthogonal solid‑phase peptide synthesis (SPPS) [1]. In contrast, Fmoc‑protected β‑amino acid analogs (e.g., Fmoc‑β‑homophenylalanine) require different coupling protocols and are incompatible with Boc‑SPPS resins. The Boc group also minimizes racemization during activation and coupling, with epimerization rates typically <0.5 % under standard HOBt/HBTU conditions, compared to 2–5 % for the corresponding free amine [2].

solid-phase peptide synthesis protecting group strategy Boc chemistry

High‑Impact Application Scenarios for (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic Acid (1228549-93-6) Based on Verified Differentiation


Synthesis of Protease‑Resistant β‑Peptide Therapeutics and Biological Probes

The β‑amino acid backbone of this building block enables construction of peptide analogs that resist proteolytic degradation for ≥24 h in serum, compared to <2 h for α‑peptide equivalents [1]. Medicinal chemistry teams should prioritize this compound when designing long‑acting peptide hormones, antimicrobial peptides, or peptidic imaging probes that require extended in vivo half‑life.

Construction of Chiral Foldamer Libraries Targeting Hydrophobic Protein Pockets

With a computed XLogP of 3.6, the biphenyl side chain provides significant hydrophobic driving force for protein‑ligand interactions [2]. The defined (R)‑stereochemistry ensures reproducible chiral recognition in foldamer‑based inhibitors of protein–protein interactions, such as Bcl‑2 family or MDM2/p53 antagonists, where stereochemistry critically determines affinity [3].

Solid‑Phase Peptide Synthesis Requiring Orthogonal Protection and High Chiral Purity

The Boc protecting group allows this monomer to be used in Boc‑SPPS or in orthogonal Fmoc/Boc strategies where selective deprotection is necessary [4]. The documented low epimerization rate (<0.5 %) ensures that the final peptide product retains the desired (R)‑configuration, supporting high‑purity API intermediate synthesis [5].

Functional Replacement of α‑Biphenylalanine in Lead Optimization to Improve Metabolic Stability

When an existing α‑amino acid‑based lead compound (e.g., an Akt inhibitor derived from Boc‑D‑4,4′‑biphenylalanine) suffers from rapid proteolytic clearance, systematic replacement with this β‑amino acid monomer can extend plasma half‑life by orders of magnitude while retaining the biphenyl pharmacophore, a strategy validated across multiple drug‑discovery programs [1].

Quote Request

Request a Quote for (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.